
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is an organic compound with a molecular formula of C7H14ClNO2 It is a derivative of methylamino and pentenoate, characterized by the presence of a methylamino group attached to a pentenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride typically involves the reaction of methylamine with a suitable precursor, such as a pentenoate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methylamine hydrochloride and pentenoic acid derivatives. The reaction is usually conducted in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The final product is typically purified through crystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
科学的研究の応用
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methylhexanamine: A compound with a similar structure but different functional groups.
Methylamine: A simpler amine derivative with a wide range of applications.
Cyanoacetamides: Compounds with similar reactivity and synthetic utility.
Uniqueness
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
methyl 2-(methylamino)pent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h4,6,8H,1,5H2,2-3H3;1H |
InChIキー |
LBZNADGOYODZPA-UHFFFAOYSA-N |
正規SMILES |
CNC(CC=C)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


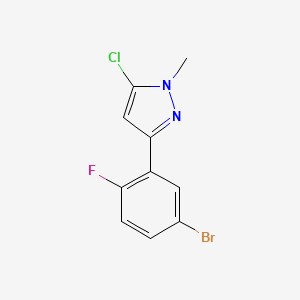
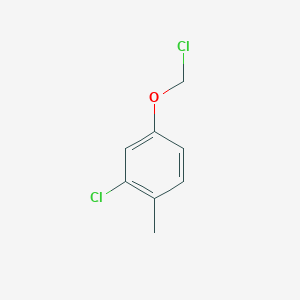
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
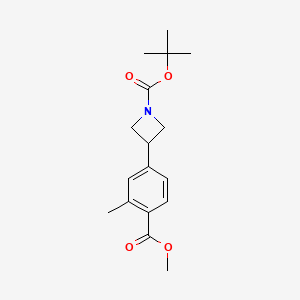

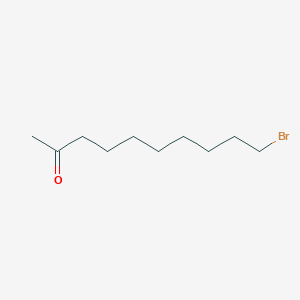
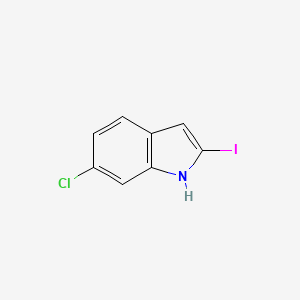


![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![[2-(Chloromethoxy)ethyl]cyclohexane](/img/structure/B13700945.png)


